molecular formula C8H9NO2 B7782512 4-[Hydroxy(methyl)amino]benzaldehyde

4-[Hydroxy(methyl)amino]benzaldehyde

Cat. No.: B7782512
M. Wt: 151.16 g/mol
InChI Key: AGYYDHTUGPTOLD-UHFFFAOYSA-N
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Description

4-[Hydroxy(methyl)amino]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a hydroxy(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(methyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with formaldehyde and a reducing agent. One common method is the reductive amination of 4-aminobenzaldehyde using formaldehyde and sodium cyanoborohydride in a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-[Hydroxy(methyl)amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[Hydroxy(methyl)amino]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(methyl)amino]benzaldehyde involves its interaction with specific molecular targets. The hydroxy(methyl)amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially modifying their activity .

Comparison with Similar Compounds

Uniqueness: 4-[Hydroxy(methyl)amino]benzaldehyde is unique due to the presence of the hydroxy(methyl)amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-[hydroxy(methyl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9(11)8-4-2-7(6-10)3-5-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYDHTUGPTOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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